
7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that contains an oxadiazole ring, which has been shown to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of specific enzymes that are involved in cancer cell growth and survival. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to exhibit several other biochemical and physiological effects. For example, this compound has been reported to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent activity against cancer cells and other disease-causing agents, making it a valuable tool for studying disease mechanisms and developing new treatments. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential direction is to further investigate the mechanism of action of this compound and identify specific targets that it interacts with. This information could be used to develop more potent and specific drugs that target these specific pathways. Additionally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo. Finally, this compound could be further studied for its potential applications in other scientific research fields, such as neuroscience and immunology.
Synthesis Methods
The synthesis of 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 2-hydroxy-3-methylquinoline with o-tolyl hydrazine and acetic anhydride in the presence of phosphorus oxychloride. The resulting compound is then treated with sodium ethoxide to yield the final product. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of the compound.
Scientific Research Applications
7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
Properties
IUPAC Name |
7-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-7-8-13-10-15(18(23)20-16(13)9-11)17-21-19(24-22-17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPPRBHFRIHZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7708224.png)
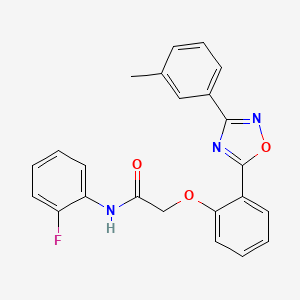
![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)
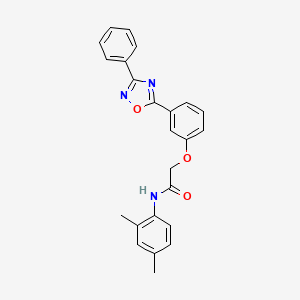
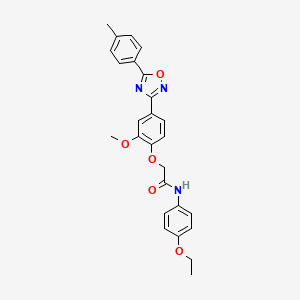
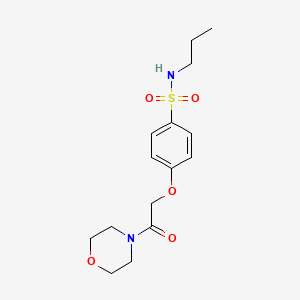

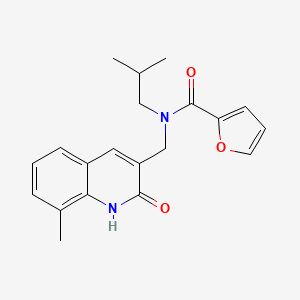
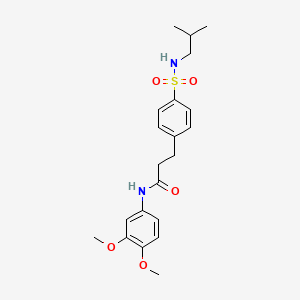
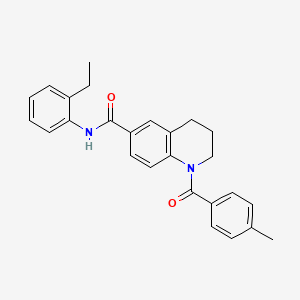

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)
